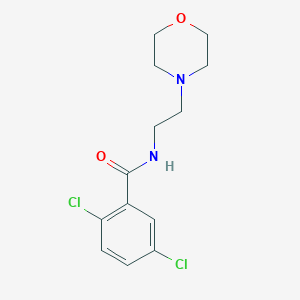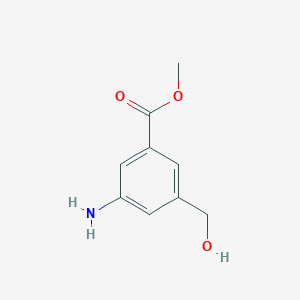![molecular formula C20H15BrN2O2 B239924 N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
N-[3-(benzoylamino)phenyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzoylamino)phenyl]-4-bromobenzamide, also known as BBA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BBA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been studied for its potential use as a tool for studying the mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been used as a lead compound for developing new drugs that target specific biochemical pathways.
Mechanism of Action
The mechanism of action of N-[3-(benzoylamino)phenyl]-4-bromobenzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and biochemical pathways. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegenerative diseases. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of gene expression. N-[3-(benzoylamino)phenyl]-4-bromobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. In addition, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(benzoylamino)phenyl]-4-bromobenzamide is its small size, which allows it to penetrate cell membranes and interact with specific enzymes and biochemical pathways. N-[3-(benzoylamino)phenyl]-4-bromobenzamide is also relatively easy to synthesize, and high purity N-[3-(benzoylamino)phenyl]-4-bromobenzamide can be obtained using standard laboratory techniques. However, N-[3-(benzoylamino)phenyl]-4-bromobenzamide has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[3-(benzoylamino)phenyl]-4-bromobenzamide, including the development of new N-[3-(benzoylamino)phenyl]-4-bromobenzamide derivatives with improved properties, the identification of new biochemical targets for N-[3-(benzoylamino)phenyl]-4-bromobenzamide, and the investigation of N-[3-(benzoylamino)phenyl]-4-bromobenzamide's potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-[3-(benzoylamino)phenyl]-4-bromobenzamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[3-(benzoylamino)phenyl]-4-bromobenzamide involves several steps, including the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 3-aminobenzoic acid to form N-[3-(benzoylamino)phenyl]-4-bromobenzamide. The synthesis process has been optimized to yield high purity N-[3-(benzoylamino)phenyl]-4-bromobenzamide, which can be used in a variety of scientific research applications.
properties
Product Name |
N-[3-(benzoylamino)phenyl]-4-bromobenzamide |
|---|---|
Molecular Formula |
C20H15BrN2O2 |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)-4-bromobenzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-11-9-15(10-12-16)20(25)23-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
PPDAPIGWGRMZTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)


![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)


![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)